

An In-depth Technical Guide to 4-Methylbenzoyl Bromide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-methylbenzoyl Bromide*

Cat. No.: *B8374484*

[Get Quote](#)

This guide provides an in-depth exploration of **4-methylbenzoyl bromide** (also known as p-toloyl bromide), a key reagent in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to explain the causality behind the compound's behavior, offering field-proven insights into its application and handling.

Core Molecular Profile and Physicochemical Properties

4-Methylbenzoyl bromide is an aromatic acyl bromide featuring a carbonyl bromide group and a methyl group attached at the para (4-position) of the benzene ring. This substitution pattern is critical to its electronic properties and reactivity. The electron-donating nature of the methyl group subtly influences the electrophilicity of the carbonyl carbon, a key determinant in its synthetic utility.

Caption: Chemical structure of **4-methylbenzoyl bromide**.

The key physicochemical properties are summarized below. As a reactive acyl halide, it is characterized by its sensitivity to moisture and its utility as an acylating agent.

Property	Value	Reference(s)
IUPAC Name	4-methylbenzoyl bromide	[1]
Synonyms	p-Toluoyl bromide, 4-Methyl-benzoyl bromide	[2]
CAS Number	874-58-8	[2] [3]
Molecular Formula	C ₈ H ₇ BrO	[1]
Molecular Weight	199.04 g/mol	[1]
Appearance	Expected to be a liquid or low-melting solid, corrosive.	Inferred from p-toluoyl chloride.
Boiling Point	Data not readily available.	
Solubility	Soluble in aprotic organic solvents (e.g., THF, DCM). Reacts with protic solvents (e.g., water, alcohols).	

Spectroscopic Characterization

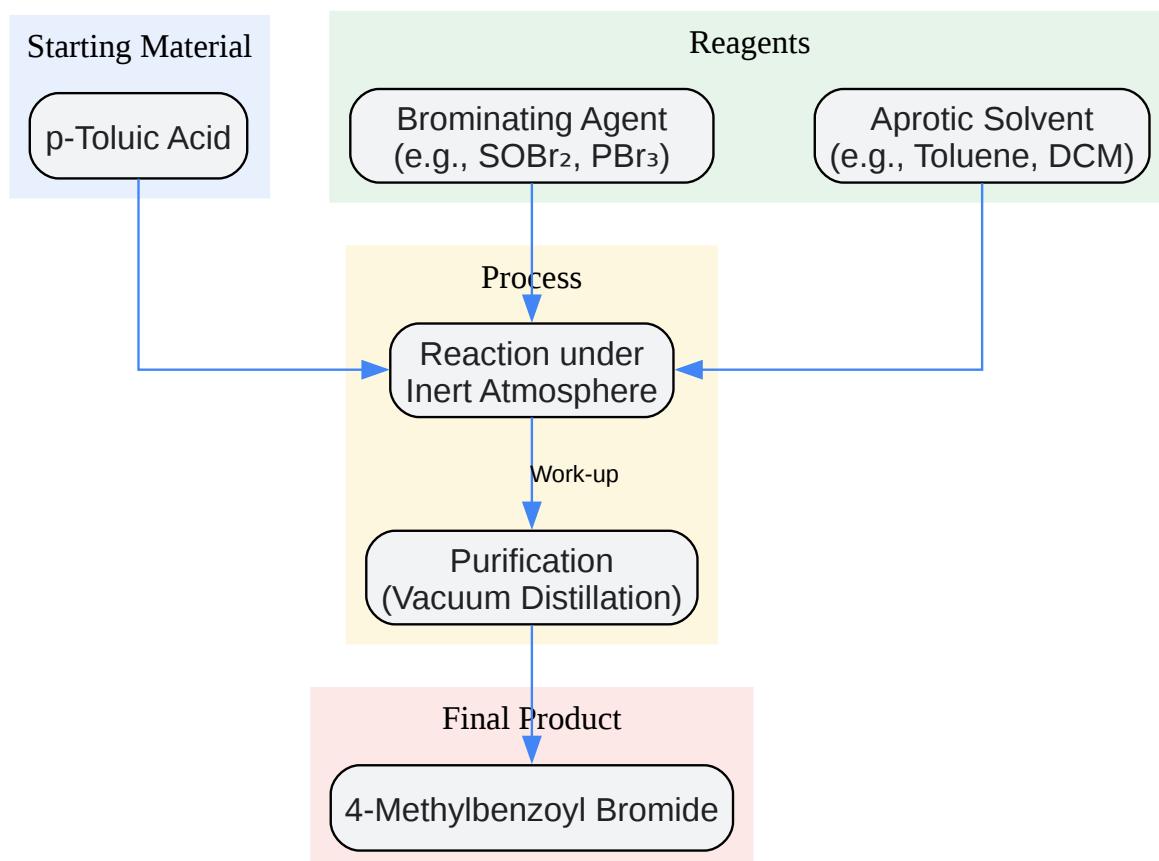
Spectroscopic analysis is fundamental to confirming the identity and purity of **4-methylbenzoyl bromide** after synthesis or before use.

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

NMR spectroscopy provides unambiguous structural information. The ¹H NMR spectrum is characterized by distinct signals for the aromatic and methyl protons.

- ¹H NMR: The aromatic region displays two characteristic doublets due to the para-substitution pattern.
 - $\delta \sim 7.95$ ppm (d, 2H): Protons ortho to the electron-withdrawing carbonyl group.[\[4\]](#)[\[5\]](#)
 - $\delta \sim 7.37$ ppm (d, 2H): Protons meta to the carbonyl group (ortho to the methyl group).[\[4\]](#)[\[5\]](#)
 - $\delta \sim 2.4$ ppm (s, 3H): Protons of the methyl group. (Predicted value)

- ^{13}C NMR: (Predicted values based on p-toluoyl chloride)
 - $\delta \sim 168$ ppm: Carbonyl carbon (C=O).
 - $\delta \sim 146$ ppm: Aromatic carbon attached to the methyl group.
 - $\delta \sim 132$ ppm: Aromatic carbon attached to the carbonyl group.
 - $\delta \sim 130$ ppm & ~ 129 ppm: Aromatic CH carbons.
 - $\delta \sim 22$ ppm: Methyl carbon (CH_3).


Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying the key carbonyl functional group.

- C=O Stretch: A strong, sharp absorption band is expected in the range of $1770\text{-}1815\text{ cm}^{-1}$. This frequency is characteristic of acyl bromides and is higher than that of corresponding ketones or esters due to the inductive effect of the bromine atom.
- Aromatic C-H Stretch: Peaks observed just above 3000 cm^{-1} .
- Aliphatic C-H Stretch: Peaks observed just below 3000 cm^{-1} for the methyl group.
- Aromatic C=C Stretch: Medium to weak bands in the $1600\text{-}1450\text{ cm}^{-1}$ region.

Synthesis and Manufacturing

The primary laboratory-scale synthesis of **4-methylbenzoyl bromide** involves the conversion of p-toluic acid using a suitable brominating agent. This is a standard transformation for which the analogous synthesis of p-toluoyl chloride is well-documented.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-methylbenzoyl bromide**.

Causality in Synthesis:

- Choice of Brominating Agent: Thionyl bromide (SOBr_2) or phosphorus tribromide (PBr_3) are effective. SOBr_2 is often preferred because the byproducts (SO_2 and HBr) are gaseous, simplifying purification.
- Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) because both the brominating agents and the acyl bromide product are highly reactive with atmospheric moisture.
- Solvent: Anhydrous aprotic solvents are required to prevent unwanted side reactions.

- Purification: Vacuum distillation is typically used to purify the final product, separating it from non-volatile impurities and any remaining starting material.

Chemical Reactivity and Mechanistic Insights

The utility of **4-methylbenzoyl bromide** stems from the high electrophilicity of its carbonyl carbon, making it a potent acylating agent. The bromine atom is an excellent leaving group, facilitating nucleophilic acyl substitution.

Nucleophilic Acyl Substitution

4-Methylbenzoyl bromide readily reacts with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water (hydrolysis to p-toluidic acid).

The general mechanism proceeds via a tetrahedral intermediate:

- Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon.
- Formation of Tetrahedral Intermediate: The pi-bond of the carbonyl breaks, forming a transient, negatively charged tetrahedral intermediate.
- Elimination of Leaving Group: The carbonyl pi-bond reforms, and the bromide ion is expelled as the leaving group.

Caption: Mechanism of nucleophilic acyl substitution.

Electronic Effect of the Methyl Group: The para-methyl group is weakly electron-donating through an inductive effect. This slightly reduces the partial positive charge on the carbonyl carbon, making **4-methylbenzoyl bromide** marginally less reactive than unsubstituted benzoyl bromide. However, this effect is generally minor, and the compound remains a highly effective acylating agent.

Friedel-Crafts Acylation

4-Methylbenzoyl bromide can serve as the electrophile in Friedel-Crafts acylation reactions to form diaryl ketones. A strong Lewis acid catalyst (e.g., AlCl_3) is required to activate the acyl bromide, forming a highly electrophilic acylium ion, which is then attacked by an electron-rich aromatic ring.

Applications in Research and Drug Development

The ability to efficiently introduce the 4-methylbenzoyl (p-toluoyl) moiety makes this reagent valuable in several fields:

- **Pharmaceutical Synthesis:** The p-toluoyl group is a common structural motif in various biologically active molecules. Its introduction can modify a drug candidate's lipophilicity, metabolic stability, and receptor binding affinity.
- **Polymer Chemistry:** Acyl halides are used to functionalize polymers. For instance, p-toluoyl bromide can be used to modify amine-functionalized polythiophenes to create new conductive and photosensitive polymer derivatives with tailored electronic properties.[\[7\]](#)
- **Organic Materials:** It serves as a building block for liquid crystals and other advanced organic materials where the rigid, substituted aromatic core is a desired feature.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. **4-Methylbenzoyl bromide** must be handled with appropriate caution due to its high reactivity and corrosive nature.

- **Hazards:**
 - Corrosive: Causes severe skin burns and serious eye damage.
 - Lachrymator: Vapors are highly irritating to the eyes and respiratory system.
 - Moisture Sensitive: Reacts vigorously with water to produce corrosive hydrogen bromide (HBr) gas.
- **Personal Protective Equipment (PPE):**
 - Eye Protection: Safety goggles and a face shield are mandatory.
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
 - Body Protection: Wear a lab coat.

- Handling:
 - All manipulations must be performed in a well-ventilated chemical fume hood.
 - Use glassware that has been oven- or flame-dried to remove all traces of moisture.
 - Keep away from water, alcohols, amines, and strong bases.
- Storage:
 - Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).
 - Keep in a cool, dry, and well-ventilated area away from incompatible materials.

Experimental Protocol: Acylation of Benzylamine

This protocol provides a self-validating methodology for the synthesis of N-benzyl-4-methylbenzamide, a representative acylation reaction.

Materials:

- **4-Methylbenzoyl bromide**
- Benzylamine
- Triethylamine (Et_3N) or Pyridine (as an acid scavenger)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous

DCM.

- Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This is done to moderate the exothermic reaction and prevent potential side reactions.
- Addition: Dissolve **4-methylbenzoyl bromide** (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
- Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching & Work-up:
 - Pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to quench any unreacted acyl bromide and neutralize the triethylammonium bromide salt.
 - Extract the aqueous layer with DCM (2x).
 - Combine the organic layers and wash with brine. Causality: The brine wash helps to remove residual water from the organic phase.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification & Validation: Purify the crude solid product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes). Confirm the structure and purity of the resulting N-benzyl-4-methylbenzamide using NMR and IR spectroscopy, which should match literature values for the expected product.

References

- Canadian Science Publishing. (n.d.). THE POLAR EFFECT OF THE β -NITROVINYL GROUP.
- Maimone, T. J., et al. (2014). Stoichiometric Reactions of Acylnickel(II) Complexes with Electrophiles and the Catalytic Synthesis of Ketones. *Organometallics*. ACS Publications.
- Maimone, T. J., et al. (n.d.). Stoichiometric Reactions of Acylnickel(II) Complexes with Electrophiles and the Catalytic Synthesis of Ketones. *PMC*. NIH.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - α -Bromo-p-toluoyl bromide.
- LookChem. (n.d.). CAS No.874-58-8, Benzoyl bromide, 4-methyl- Suppliers.

- The Journal of Organic Chemistry. (1972). Volume 37, No. 16.
- PubChem. (n.d.). **4-methylbenzoyl Bromide**. National Institutes of Health.
- Chemsoc. (2025). 4-methylbenzoyl fluoride | CAS#:350-42-5.
- LibreTexts. (n.d.). Organic Chemistry II.
- Semantic Scholar. (2020). Study on a three-step rapid assembly of zolpidem and its fluorinated analogues employing microwave-assisted chemistry.
- Google Patents. (n.d.). Thermoplastic elastomeric resin composition and a process for the preparation thereof.
- 化工字典网. (n.d.). CAS NO:874-58-8; 4-Methyl-benzoyl bromide.
- Google Patents. (n.d.). US9583711B2 - Conductive and photosensitive polymers.
- VDOC.PUB. (n.d.). Crc Handbook Of Tables For Organic Compound Identification.
- Chemsoc. (2025). 4-methylbenzoyl peroxide | CAS#:895-85-2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-methylbenzoyl Bromide | C8H7BrO | CID 11063418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS No.874-58-8,Benzoyl bromide, 4-methyl- Suppliers [lookchem.com]
- 3. CAS NO:874-58-8; 4-Methyl-benzoyl bromide [chemdict.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stoichiometric Reactions of Acylnickel(II) Complexes with Electrophiles and the Catalytic Synthesis of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. US9583711B2 - Conductive and photosensitive polymers - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methylbenzoyl Bromide: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8374484#4-methylbenzoyl-bromide-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com